Cas no 17164-77-1 (2-(2-NAPHTHYL)THIANAPHTHENE)

2-(2-Naphthyl)thianaphthene is a polycyclic aromatic compound featuring a thianaphthene (benzothiophene) core substituted with a naphthyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. Its extended π-conjugation system enhances its utility as a building block for optoelectronic materials, including organic semiconductors and luminescent compounds. The compound's rigid, planar geometry also facilitates studies in molecular stacking and charge transport. High purity grades are available for research applications, ensuring reproducibility in experimental outcomes. Its stability under standard conditions further supports its use in advanced chemical and material research.
2-(2-NAPHTHYL)THIANAPHTHENE structure
2-(2-NAPHTHYL)THIANAPHTHENE structure
Product Name:2-(2-NAPHTHYL)THIANAPHTHENE
CAS No:17164-77-1
MF:C18H12S
MW:260.352883338928
CID:161838
PubChem ID:253238
Update Time:2025-11-02

2-(2-NAPHTHYL)THIANAPHTHENE Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene,2-(2-naphthalenyl)-
    • 2-(2-Naphthyl)-1-benzothiophene
    • 2-naphthalen-2-yl-1-benzothiophene
    • 2-(2-Naphthalenyl)benzo[b]thiophene
    • 2-(2-Naphthyl)-1-thiaindene
    • 2-(2'-naphthyl)-benzo[b]thiophene
    • 2-(2-Naphthyl)benzo[b]thiophene
    • 2-(2-Naphthyl)benzothiophene
    • Benzo[b]thiophene, 2-(2-naphthyl)-
    • 2-(2-Naphtyl)benzo[b]thiophene
    • 2-NAPHTHALEN-2-YL-BENZO(B)THIOPHENE
    • 2-(Naphthalen-2-yl)benzo[b]thiophene
    • NSC75894
    • Benzo[b]thiophene, 2-(2-naphthalenyl)-
    • SCHEMBL5384482
    • VXNMJAGOXHIGRF-UHFFFAOYSA-N
    • DTXSID00291491
    • NCI60_041665
    • CHEMBL1995027
    • 2-(2-naphthalenyl)benzothiophene
    • NS00008264
    • 17164-77-1
    • AKOS024322857
    • NSC-75894
    • 2-(2-NAPHTHYL)THIANAPHTHENE
    • Inchi: 1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H
    • InChI Key: VXNMJAGOXHIGRF-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 260.06606
  • Monoisotopic Mass: 260.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.225
  • Boiling Point: 445.6°C at 760 mmHg
  • Flash Point: 168.4°C
  • Refractive Index: 1.731
  • PSA: 0
  • LogP: 5.72150

2-(2-NAPHTHYL)THIANAPHTHENE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N325130-250mg
2-(2-NAPHTHYL)THIANAPHTHENE
17164-77-1
250mg
$ 50.00 2022-06-03
TRC
N325130-500mg
2-(2-NAPHTHYL)THIANAPHTHENE
17164-77-1
500mg
$ 70.00 2022-06-03
TRC
N325130-2.5g
2-(2-NAPHTHYL)THIANAPHTHENE
17164-77-1
2.5g
$ 275.00 2022-06-03

2-(2-NAPHTHYL)THIANAPHTHENE Related Literature

Additional information on 2-(2-NAPHTHYL)THIANAPHTHENE

Comprehensive Guide to 2-(2-NAPHTHYL)THIANAPHTHENE (CAS No. 17164-77-1): Properties, Applications, and Market Insights

2-(2-NAPHTHYL)THIANAPHTHENE (CAS No. 17164-77-1) is a specialized organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique naphthyl-thianaphthene structure, serves as a versatile intermediate in various chemical syntheses. Its molecular framework combines the aromatic properties of naphthalene and thianaphthene, making it a valuable building block for advanced materials and pharmaceuticals.

The chemical formula of 2-(2-NAPHTHYL)THIANAPHTHENE is C18H12S, with a molecular weight of 260.35 g/mol. Its structure features a thianaphthene ring fused to a naphthalene moiety, which enhances its stability and reactivity in specific applications. Researchers often explore its potential in organic electronics, photovoltaic materials, and fluorescent probes, aligning with the growing demand for sustainable and high-performance materials.

One of the most intriguing aspects of 2-(2-NAPHTHYL)THIANAPHTHENE is its role in optoelectronic devices. With the rise of green energy solutions, scientists are investigating its use in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb and emit light efficiently makes it a candidate for next-generation display technologies and energy harvesting systems.

In the pharmaceutical sector, 2-(2-NAPHTHYL)THIANAPHTHENE derivatives are being studied for their potential biological activity. Recent publications highlight its relevance in drug discovery, particularly in targeting enzyme inhibitors and receptor modulators. This aligns with the increasing focus on precision medicine and personalized therapeutics, where novel chemical scaffolds are in high demand.

The synthesis of 2-(2-NAPHTHYL)THIANAPHTHENE typically involves cross-coupling reactions or cyclization techniques, which are well-documented in organic chemistry literature. Its purity and yield are critical for industrial applications, prompting advancements in catalytic methods and green chemistry approaches. These innovations cater to the global push for environmentally friendly and cost-effective production processes.

Market trends indicate a steady demand for 2-(2-NAPHTHYL)THIANAPHTHENE, driven by its applications in advanced materials and life sciences. Suppliers and manufacturers are expanding their portfolios to include high-purity grades, meeting the needs of research institutions and industrial laboratories. Additionally, the compound's compatibility with high-throughput screening platforms makes it a valuable asset in combinatorial chemistry.

For researchers and industry professionals, understanding the physicochemical properties of 2-(2-NAPHTHYL)THIANAPHTHENE is essential. Its solubility in common organic solvents, thermal stability, and spectral characteristics (e.g., UV-Vis and fluorescence spectra) are well-documented, facilitating its integration into diverse experimental workflows. These properties also make it a subject of interest in computational chemistry studies, where molecular modeling predicts its behavior in complex systems.

In conclusion, 2-(2-NAPHTHYL)THIANAPHTHENE (CAS No. 17164-77-1) represents a multifaceted compound with broad applications in materials science, pharmaceuticals, and sustainable technologies. Its unique structural features and functional versatility position it as a key player in the development of innovative solutions for modern challenges. As research continues to uncover its potential, this compound is poised to play a pivotal role in shaping the future of chemical innovation.

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